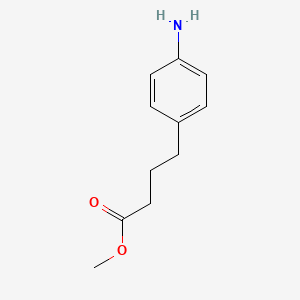

Methyl 4-(4-aminophenyl)butanoate

描述

Significance and Research Context of Butanoate Esters in Organic Chemistry

Butanoate esters, a class of organic compounds, hold a position of considerable importance in the field of organic chemistry. solubilityofthings.com These esters are derivatives of butanoic acid and are characterized by their versatile nature, finding applications in a wide array of industries. solubilityofthings.comresearchgate.net Their significance stems from their role as key components in fragrances and flavorings, with many possessing distinct fruity aromas. solubilityofthings.comresearchgate.netfiveable.me For instance, ethyl butanoate is known for its pineapple-like scent, making it a valuable additive in the food and cosmetic industries. researchgate.net

Beyond their sensory properties, butanoate esters are crucial intermediates in organic synthesis. solubilityofthings.com They participate in various chemical reactions, such as hydrolysis and transesterification, allowing for the creation of more complex molecules. solubilityofthings.comfiveable.me The ester functional group, with its carbonyl and alkoxy components, dictates the reactivity and physical properties of these compounds, such as their boiling points and solubility. solubilityofthings.comfiveable.me The study of butanoate esters provides a foundational understanding of esterification reactions, where a carboxylic acid reacts with an alcohol to form an ester and water. fiveable.meebsco.comyoutube.com This fundamental reaction is a cornerstone of organic chemistry, enabling the synthesis of a vast range of compounds with diverse applications. solubilityofthings.comebsco.com

Role of Methyl 4-(4-aminophenyl)butanoate as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of various organic molecules. guidechem.comchemicalbook.com Its bifunctional nature, possessing both an amino group and an ester group, allows it to undergo a range of chemical transformations. guidechem.comnih.gov One notable application is in the synthesis of chlorambucil (B1668637) derivatives, which have been investigated for their potential as selective anti-cancer agents. chemicalbook.com

The reactivity of the amino group allows for reactions such as acylation. For example, it can react with 1-chloro-2-isocyanato-ethane to produce methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate. guidechem.com This reaction highlights the role of the amino group as a nucleophile. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for further functionalization. The compound is typically prepared from 4-(4-nitro-phenyl)-butyric acid methyl ester through the reduction of the nitro group to an amino group, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. guidechem.com

Overview of the Chemical Structure and Functional Groups of this compound

The chemical structure of this compound (C₁₁H₁₅NO₂) consists of a central benzene (B151609) ring substituted at the para position with an amino group (-NH₂) and a butanoate methyl ester group (-CH₂CH₂CH₂COOCH₃). guidechem.comnih.gov The IUPAC name for this compound is this compound. guidechem.comnih.gov

The key functional groups present in the molecule are:

Aromatic Ring: The benzene ring forms the core of the structure.

Primary Amine: The -NH₂ group attached to the benzene ring is a primary aromatic amine. This group is basic and can be readily protonated or undergo various nucleophilic reactions.

Ester: The -COOCH₃ group is a methyl ester. The carbonyl group (C=O) within the ester is susceptible to nucleophilic attack, and the entire ester group can undergo hydrolysis to form a carboxylic acid. guidechem.comnih.gov

The presence of these distinct functional groups on a single molecular framework makes this compound a versatile building block in organic synthesis. guidechem.combldpharm.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | guidechem.comnih.govchemsrc.com |

| Molecular Weight | 193.24 g/mol | guidechem.comnih.gov |

| CAS Number | 20637-09-6 | guidechem.comchemicalbook.comnih.govchemsrc.com |

| Melting Point | 42°C | chemsrc.com |

| Boiling Point | 323.9 °C at 760 mmHg | guidechem.comchemsrc.com |

| Density | 1.1 g/cm³ | chemsrc.com |

| IUPAC Name | This compound | guidechem.comnih.gov |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Source |

|---|---|---|

| Canonical SMILES | COC(=O)CCCC1=CC=C(C=C1)N | guidechem.comnih.gov |

| InChI | InChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3 | guidechem.comnih.gov |

| InChIKey | CLKHQWJXESOLCJ-UHFFFAOYSA-N | guidechem.comnih.gov |

| Polar Surface Area | 52.3 Ų | guidechem.comnih.gov |

| Rotatable Bond Count | 5 | guidechem.com |

Synthetic Pathways and Derivatization of this compound

This compound is a significant chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an amino group and an ester, allows for diverse synthetic manipulations. This article focuses exclusively on the synthetic methodologies, precursor compounds, and specific derivatization pathways related to this compound.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-(4-aminophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKHQWJXESOLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174673 | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-09-6 | |

| Record name | Methyl 4-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-(4-aminophenyl)butanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. A predicted ¹H NMR spectrum recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule.

The aromatic protons on the benzene (B151609) ring appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the amino group are expected to be shielded and appear at a lower chemical shift compared to the protons meta to the amino group. The aliphatic protons of the butanoate chain give rise to a triplet for the methylene (B1212753) group adjacent to the aromatic ring, a multiplet for the central methylene group, and a triplet for the methylene group adjacent to the carbonyl group. The methyl ester protons appear as a sharp singlet. A broad singlet corresponding to the amino (-NH₂) protons is also observed.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.95 | d, J = 3.4 Hz | 2H | Ar-H (meta to -NH₂) |

| 6.61 | d, J = 3.5 Hz | 2H | Ar-H (ortho to -NH₂) |

| 3.65 | s | 3H | -OCH₃ |

| 3.58 | br | 2H | -NH₂ |

| 2.53 | t | 2H | -CH₂-Ar |

| 2.31 | t | 2H | -CH₂-COOMe |

Note: The data presented is based on predicted values and may vary slightly from experimental results.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the butanoate chain, and the methyl carbon of the ester.

Based on the analysis of a closely related analogue, ethyl 4-(4-aminophenyl)butanoate, the chemical shifts for the carbon atoms of the methyl ester can be reliably predicted. The carbonyl carbon is the most deshielded among the sp² carbons, appearing at the lowest field. The aromatic carbons show four distinct signals due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the amino group (C-4) is significantly shielded, while the carbon attached to the butanoate chain (C-1) is also shielded but to a lesser extent. The aliphatic carbons of the butanoate chain and the methyl ester carbon appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.5 | C=O |

| 145.0 | C-4 (aromatic) |

| 131.5 | C-1 (aromatic) |

| 129.5 | C-2, C-6 (aromatic) |

| 115.0 | C-3, C-5 (aromatic) |

| 51.5 | -OCH₃ |

| 34.5 | -CH₂-Ar |

| 33.5 | -CH₂-COOMe |

Note: These values are predicted based on the analysis of analogous structures and general substituent effects and should be confirmed with experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Assignment

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal the correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent methylene protons of the butanoate chain. Specifically, the triplet at ~2.53 ppm (-CH₂-Ar) would show a correlation with the multiplet at ~1.89 ppm, which in turn would correlate with the triplet at ~2.31 ppm (-CH₂-COOMe). The aromatic protons would also show correlations between adjacent protons on the ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal based on the known proton assignments. For example, the singlet of the methyl protons at ~3.65 ppm would correlate with the methyl carbon signal at ~51.5 ppm. Similarly, the signals of the aliphatic and aromatic protons would correlate with their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

GC-MS Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the GC-MS analysis of this compound, the molecule is first vaporized and separated from other components before being ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 193, which corresponds to the molecular weight of the compound. chemicalbook.com The fragmentation pattern is characteristic of both an aromatic amine and a methyl ester. The most abundant fragment ion is typically observed at m/z 106. chemicalbook.com This prominent peak arises from the benzylic cleavage, a favorable fragmentation pathway for compounds containing a phenyl group attached to an alkyl chain. This cleavage results in the formation of the stable 4-aminobenzyl cation. Another significant fragment is observed at m/z 119. chemicalbook.com

Table 3: Major Ions in the GC-MS Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [H₂N-C₆H₄-CH₂]⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized or identified compound.

The theoretical exact mass of this compound (C₁₁H₁₅NO₂) is calculated to be 193.1103 Da. chemicalbook.com An experimental HRMS measurement would be expected to yield a value that is within a very narrow tolerance (typically < 5 ppm) of this theoretical mass. Such a result would provide strong evidence for the assigned molecular formula, leaving little ambiguity as to the elemental composition of the compound. While specific experimental HRMS data for this compound was not found in the surveyed literature, the analysis of analogous compounds confirms the utility of this technique for unambiguous formula determination. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure.

The primary amine (-NH₂) group on the aromatic ring gives rise to two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretching vibration. Furthermore, the N-H bending vibration is expected to be observed around 1650-1580 cm⁻¹.

The carbonyl group (C=O) of the methyl ester is a strong absorber of IR radiation and is anticipated to produce a sharp, intense peak in the range of 1750-1735 cm⁻¹. The precise position of this peak can be influenced by the electronic environment. The C-O stretching vibrations of the ester group are expected to appear as two bands in the 1300-1000 cm⁻¹ region.

The aromatic ring contributes to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern of the aromatic ring (para-substitution in this case) can be confirmed by the presence of specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range.

Finally, the aliphatic C-H stretching vibrations of the butyl chain and the methyl group of the ester will be visible in the 3000-2850 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 |

| Primary Aromatic Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 |

| Primary Aromatic Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 |

| Methyl Ester (-COOCH₃) | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring (para-substituted) | C-H Out-of-plane Bend | 850 - 800 |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the substituted benzene ring.

The presence of the amino group (-NH₂), an auxochrome, and the ester group on the benzene ring influences the energy of these transitions. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the aromatic ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Typically, aromatic compounds exhibit two main absorption bands: the E-band (related to the π → π* transition of the benzenoid system) and the B-band (also a π → π* transition, but of lower energy). For para-substituted benzenes with an electron-donating group like the amino group, the primary absorption band (analogous to the E2-band) is expected to appear around 230-250 nm. A secondary, less intense band (analogous to the B-band) may be observed at longer wavelengths, typically around 280-300 nm. These transitions are sensitive to the solvent polarity.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | 230 - 250 |

| π → π* (B-band) | Substituted Benzene Ring | 280 - 300 |

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state structure can be presented at this time. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a more complete understanding of its molecular and supramolecular properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Methyl 4-(4-aminophenyl)butanoate

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations are used to find the optimized, lowest-energy geometry of a molecule, predicting its bond lengths, bond angles, and dihedral angles. For this compound, DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, can be used to compute its stable conformation. nih.gov

The optimized structure would reveal key geometric parameters. For instance, the nitrogen and aromatic carbon atoms in the aminophenyl group are expected to exhibit sp² hybrid character. nih.gov The calculations would provide precise values for the lengths of bonds such as C=O, C-O, C-N, and those within the benzene (B151609) ring, as well as the angles between these atoms.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| r(C=O) | Carbonyl C-O bond length | ~1.21 Å |

| r(C-N) | Amine C-N bond length | ~1.39 Å |

| r(C-C)aromatic | Aromatic C-C bond length | ~1.40 Å |

| ∠(CCO) | Angle in the ester group | ~125° |

| ∠(CNC) | Angle around the amine nitrogen | ~120° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are based on typical bond lengths and angles for these functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating aminophenyl group would likely contribute significantly to the HOMO, while the electron-withdrawing methyl butanoate moiety would be the primary location of the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. materialsciencejournal.org |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. materialsciencejournal.org |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. materialsciencejournal.org |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. researchgate.net |

A low HOMO-LUMO gap would indicate that significant charge transfer can occur within the molecule, influencing its biological and chemical activity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the total charge distribution on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netchemrxiv.org

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amine group. These sites are the most likely to interact with positive charges or electrophiles. nih.govchemrxiv.org

Positive Regions (Blue): Located around the hydrogen atoms, particularly the hydrogens of the amine group (N-H) and the aliphatic chain. These sites represent the electrophilic regions of the molecule. nih.govresearchgate.net

The MEP map provides valuable insights into regions of the molecule that can engage in intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of a molecule's behavior, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. mdpi.com

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Defining a force field (e.g., COMPASS) that describes the potential energy of the system based on the positions of its atoms. mdpi.com This includes terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces).

Simulation Run: Solving Newton's equations of motion for each atom, which generates a trajectory of the molecule's movement over a specific period.

Analysis of the MD trajectory can reveal the molecule's conformational flexibility, particularly the rotation of the butyl chain, and how it forms hydrogen bonds with surrounding water molecules. If a biological target is known, MD simulations can be used to model the binding process, stability of the ligand-protein complex, and key interactions that govern molecular recognition. oncodesign-services.com

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of a molecule before it is synthesized or analyzed experimentally.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional movements of the bonds. The predicted IR spectrum can be compared with experimental data to confirm the molecular structure. Key predicted vibrations for this compound would include N-H stretching of the amine, C=O stretching of the ester, and C-C stretching within the aromatic ring. materialsciencejournal.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This method predicts the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO. espublisher.com These predictions help in understanding the electronic properties and chromophores within the molecule.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org Computational SAR models, often called Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in a molecule's structure with changes in its biological effect. mdpi.com

For this compound, a computational SAR study would involve:

Dataset Creation: Compiling a series of structurally similar compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic properties (from DFT), steric properties (molecular shape), and physicochemical properties (like logP).

Model Building: Using machine learning or statistical techniques to build a mathematical model that links the descriptors to the observed activity. oncodesign-services.com

This model can then be used to predict the activity of new, hypothetical derivatives of this compound. For example, the model could predict how substituting different groups on the phenyl ring or altering the length of the alkyl chain would impact its potency or selectivity, thereby guiding the design of more effective compounds. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis

Methyl 4-(4-aminophenyl)butanoate as a Building Block for Complex Molecules

As a readily available bifunctional compound, this compound serves as a foundational element for creating more complex chemical structures. Its benzenebutanoic acid backbone is a common motif in many biologically active compounds.

This compound is a documented precursor in the synthesis of various pharmaceuticals. The primary amine provides a reactive handle for coupling reactions, allowing it to be integrated into larger molecular frameworks. For example, it can be used to produce methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate through a reaction with 1-chloro-2-isocyanato-ethane. This reaction, conducted in a solvent like diethyl ether, highlights the utility of the amine group in forming new carbon-nitrogen bonds, a crucial step in building many bioactive molecules.

A notable synthetic application involves its use in creating a novel hybrid molecule, chloram-HDi, which was designed to function as a dual inhibitor of DNA and histone deacetylase (HDAC) enzymes. In this multi-step synthesis, 4-(4-aminophenyl)butyric acid is first esterified using methanol (B129727) and sulfuric acid to produce this compound in high yield. nih.gov This intermediate is then further elaborated to create the final complex bioactive compound. nih.gov

The most significant application of this compound is as a key intermediate in the synthesis of derivatives of the anticancer drug chlorambucil (B1668637). wikipedia.orgnih.gov Chlorambucil is a nitrogen mustard-based DNA alkylating agent used to treat chronic lymphocytic leukaemia and lymphomas. nih.gov By using this compound as a starting point, chemists can synthesize specific chlorambucil derivatives designed for targeted therapies. One such derivative is aimed at treating chondrosarcoma, a type of malignant cartilaginous tissue, by concentrating the drug in the target area. wikipedia.orgnih.gov

Furthermore, the compound is structurally related to the synthesis pathways of other cytostatic agents like prednimustine (B1679064) and bestrabucil. wikipedia.org

Prednimustine is a chemotherapy drug that is itself an ester formed from the corticosteroid prednisolone (B192156) and chlorambucil. wikipedia.orgpatsnap.compatsnap.com It is used in the treatment of leukemias and lymphomas. wikipedia.orgencyclopedia.com The synthesis of prednimustine involves the esterification of chlorambucil with prednisolone. nih.gov

Bestrabucil , also known as atrimustine, is a conjugate of estradiol (B170435) and chlorambucil. nih.govwikipedia.org It was developed as a target-oriented anticancer agent for hormone-receptor-positive cancers. nih.govnih.gov

The core structure provided by this compound is integral to the chlorambucil portion of these complex anticancer agents.

Based on a review of available scientific literature, the use of this compound as a direct intermediate in the synthesis of statin analogs is not a prominently documented application. Statin synthesis typically involves different chemical precursors and pathways.

Role in the Synthesis of Heterocyclic Compounds

While the functional groups of this compound could theoretically be utilized in cyclization reactions to form heterocycles, this application does not appear to be a major focus in the existing chemical literature. Syntheses of heterocyclic compounds typically employ other specialized building blocks.

Stereoselective Synthesis and Chirality Considerations

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, it does not inherently introduce chirality into a reaction. A review of current research indicates that this compound is not a primary focus for the development of new stereoselective synthetic methods. While it can be a component in the synthesis of a larger chiral molecule, the stereochemistry is typically introduced in other steps of the reaction sequence through the use of chiral catalysts, auxiliaries, or other chiral building blocks.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 20637-09-6 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 42 °C |

| Boiling Point | 323.9 °C at 760 mmHg |

| IUPAC Name | This compound |

| Synonyms | 4-(4-Aminophenyl)butanoic acid methyl ester, Methyl 4-aminobenzenebutanoate |

Biological and Medicinal Chemistry Research Applications

Exploration of Methyl 4-(4-aminophenyl)butanoate in Drug Discovery

The exploration of this compound in drug discovery is primarily centered on its use as a foundational chemical entity. nih.gov Researchers utilize its reactive amino group and ester functionality to build novel molecules with potential therapeutic applications, particularly in the field of oncology. nih.gov

Derivatization is a fundamental strategy in medicinal chemistry where a lead compound is structurally modified to enhance its pharmacological properties. This compound serves as an excellent substrate for such modifications. A key application is its use in the synthesis of derivatives of chlorambucil (B1668637), an established anti-cancer drug. This process aims to create new chemical entities that might possess enhanced selectivity or efficacy, for instance, a derivative designed to specifically target chondrosarcoma, a type of cartilage cancer.

Another documented derivatization involves the reaction of this compound with 1-chloro-2-isocyanato-ethane. This reaction, conducted in diethyl ether, yields methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate, demonstrating the straightforward conversion of the amino group into a more complex functional group to impart new biological activity. Furthermore, the amino group can be readily alkylated; reactions with iodoethane (B44018) or iodopropane in the presence of potassium carbonate lead to the formation of N,N-dialkylated derivatives, such as Methyl 4-(4-(diethylamino)phenyl)butanoate and Methyl 4-(4-(dipropylamino)phenyl)butanoate, respectively. nih.gov

| Starting Compound | Reagent(s) | Resulting Derivative | Reference(s) |

| This compound | 1-chloro-2-isocyanato-ethane | Methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate | |

| This compound | Iodoethane, Potassium Carbonate | Methyl 4-(4-(diethylamino)phenyl)butanoate | nih.gov |

| This compound | Iodopropane, Potassium Carbonate | Methyl 4-(4-(dipropylamino)phenyl)butanoate | nih.gov |

The primary therapeutic area for agents derived from this compound is oncology. Its role as a precursor to chlorambucil derivatives is aimed at developing selective anti-cancer drugs that could concentrate in malignant tissues like chondrosarcoma. More recently, its utility has been demonstrated in the creation of hybrid molecules designed to inhibit both DNA replication and histone deacetylase (HDAC) enzymes, which could offer a dual-pronged approach to treating cancers like leukemia. nih.gov The ability of the compound's structural core to be integrated into these complex agents underscores its importance in the investigation of new cancer therapeutics. nih.gov

Role as a Precursor for Biologically Active Analogs

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound functions as a key precursor for a variety of biologically active analogs due to its adaptable structure. nih.gov

This compound has been used as a key starting material in the synthesis of novel enzyme inhibitors. nih.gov Specifically, it was a precursor in the development of hybrid molecules that function as histone deacetylase (HDAC) inhibitors. nih.gov In this synthesis, the methyl ester of the compound is converted into a hydroxamic acid, resulting in the intermediate 4-(4-Aminophenyl)-N-hydroxybutanamide. nih.gov This hydroxamic acid moiety is a known zinc-binding group essential for HDAC inhibition. The resulting hybrid molecules were designed to simultaneously target HDAC enzymes and DNA, thereby enhancing their cytotoxic effects in leukaemia cells. nih.gov

In the field of cardiovascular drug discovery, there is significant interest in developing stable and potent analogs of peptide hormones. Research into Angiotensin II, a key regulator of blood pressure, has involved modifications to improve its stability against enzymatic degradation. One such modification is the alpha-methylation of the tyrosine residue at position 4, which resulted in an analog, [alpha-Methyltyrosine-4]angiotensin II, that retained high pressor activity while showing no degradation by the enzyme α-chymotrypsin. While not a direct synthesis from this compound, the 4-aminophenylbutanoic acid structure represents a valuable non-peptide scaffold that is of interest in the design of mimetics and antagonists for receptors like the Angiotensin-II receptor. The chemical functionalities of the compound make it a suitable starting point for creating more complex molecules that could interact with such biological targets.

Pharmacological Studies of this compound Derivatives

Pharmacological studies have been concentrated on the biological activities of the more complex molecules synthesized from this compound, rather than the compound itself. nih.gov The derivatives have shown potential in distinct pharmacological areas.

Anti-cancer Activity: Derivatives of chlorambucil, synthesized using this compound as a building block, are being investigated for their potential as selective anti-cancer agents.

Enzyme Inhibition: Hybrid molecules derived from the compound have been studied for their ability to inhibit histone deacetylase (HDAC) enzymes, a key target in cancer therapy. nih.gov These studies confirmed that the incorporation of the structural backbone derived from this compound was successful in producing molecules with potent enzyme-inhibiting and cytotoxic activity against leukemia cells. nih.gov

Assessment of Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into its derivatives has shown notable antimicrobial activity. A key synthetic precursor, 4-(4-aminophenyl)-4-oxobutanoic acid, is used to create more complex heterocyclic systems that have been evaluated for their biological effects. mdpi.com

For instance, derivatives such as selenadiazole and thiadiazole compounds synthesized from a pyridazinone intermediate, which originates from 4-(4-aminophenyl)-4-oxobutanoic acid, have been tested against a panel of bacterial and fungal strains. mdpi.com The antimicrobial activity was assessed using the disk diffusion method, with the diameter of the inhibition zone indicating the level of efficacy.

The results showed that the synthesized compounds exhibited a range of activities. Specifically, certain derivatives displayed moderate to good activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. mdpi.com

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comselenadiazolo[4,5-c]pyridazin-6-yl)aniline | Staphylococcus aureus | 17 |

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comselenadiazolo[4,5-c]pyridazin-6-yl)aniline | Bacillus subtilis | 15 |

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comthiadiazolo[4,5-c]pyridazin-6-yl)aniline | Staphylococcus aureus | 16 |

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comthiadiazolo[4,5-c]pyridazin-6-yl)aniline | Bacillus subtilis | 14 |

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comselenadiazolo[4,5-c]pyridazin-6-yl)aniline | Aspergillus niger | 13 |

| 4-(4-Methyl-4,7-dihydro- mdpi.comchemicalbook.comcookechem.comthiadiazolo[4,5-c]pyridazin-6-yl)aniline | Aspergillus niger | 12 |

Anticancer Research and Mechanisms

This compound is a key building block in the synthesis of compounds for anticancer research. chemicalbook.comcookechem.com It is notably used in the preparation of derivatives of chlorambucil, an established anticancer agent. chemicalbook.comcookechem.com The strategy involves creating derivatives that can selectively target malignant tissues, such as chondrosarcoma, a type of cartilaginous tissue cancer. chemicalbook.comcookechem.com

Furthermore, derivatives incorporating the 4-aminophenyl moiety have been synthesized and evaluated for their potential as targeted cancer therapies. One area of focus is the inhibition of specific enzymes that are overactive in cancer cells, such as Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in FLT3 are associated with a higher risk of relapse in acute myeloid leukemia (AML). nih.gov

In this context, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized as covalent inhibitors of FLT3. nih.gov These compounds were designed to bind irreversibly to the kinase, potentially overcoming drug resistance. Biochemical analyses confirmed that the anticancer effects of these derivatives were linked to their ability to inhibit FLT3 signaling pathways and induce apoptosis (programmed cell death) in cancer cells. nih.gov Cytotoxicity of related derivatives has also been assessed through methods like the brine shrimp lethality bioassay. mdpi.com

Bio-conjugation and Prodrug Strategies involving this compound

Prodrug strategies are a cornerstone of medicinal chemistry, aiming to improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. acs.org These strategies often involve chemically modifying a drug to render it inactive until it reaches its target site, where it is converted to the active form.

This compound plays a role in such strategies, primarily as a synthon for creating more complex molecules with targeted delivery mechanisms. chemicalbook.comcookechem.com Its use in synthesizing derivatives of the anticancer drug chlorambucil is an example of a prodrug approach. chemicalbook.comcookechem.com The goal is to develop a compound that can concentrate in specific malignant tissues, thereby increasing efficacy and reducing systemic toxicity. chemicalbook.comcookechem.com The ester and amine functionalities on this compound provide convenient handles for chemical conjugation to other molecules, facilitating the creation of these targeted systems.

In Vitro and In Vivo Biological Evaluation of Derivatives

The biological activity of derivatives synthesized from or incorporating the this compound scaffold is rigorously tested through both in vitro and in vivo models.

In Vitro Evaluation: In vitro studies are conducted on isolated cells or microorganisms to determine the direct biological effects of new compounds. For derivatives of this compound, these evaluations have focused on both antimicrobial and anticancer activities.

For instance, the antimicrobial efficacy of selenadiazole and thiadiazole derivatives was quantified by measuring inhibition zones against various bacteria and fungi. mdpi.com In anticancer research, the potency of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives was determined by measuring their half-maximal inhibitory concentration (IC₅₀) against human acute myeloid leukemia (AML) cell lines. One promising compound, C14, showed strong inhibitory activity against the MOLM-13 and MV4-11 cell lines, both of which harbor the FLT3-ITD mutation. nih.gov Importantly, this compound showed significantly weaker potency against a cell line without this mutation, suggesting a targeted effect with potentially fewer off-target toxicities. nih.gov

| Cell Line | Cancer Type | Key Mutation | IC₅₀ (nM) |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 325 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 507 |

| HL-60 | Human Cervical Cancer | FLT3-independent | >10,000 |

In Vivo Evaluation: Following promising in vitro results, compounds may advance to in vivo testing in living organisms to assess their efficacy, pharmacokinetics, and toxicity in a whole-system context. While specific in vivo data for direct derivatives of this compound are limited in the provided context, studies on structurally related compounds have demonstrated significant effects. For example, derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide, which share a related structural core, have been shown to significantly inhibit colon cancer growth in in vivo models. mdpi.com Such studies are crucial for validating the therapeutic potential of new chemical entities before they can be considered for clinical development.

Analytical Methodologies for Methyl 4 4 Aminophenyl Butanoate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Methyl 4-(4-aminophenyl)butanoate. nih.gov It is widely used for both assessing the purity of the compound and for its precise quantification.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound due to the compound's moderate polarity. mdpi.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar solvent mixture.

Typical RP-HPLC methods for aromatic amines involve a C18 column, which is a silica-based stationary phase with octadecylsilane (B103800) bonded to it. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com The ratio of these solvents can be adjusted to optimize the separation, and a gradient elution, where the mobile phase composition is changed over time, can be employed to separate compounds with a wide range of polarities.

For the analysis of aromatic amines, an ion-pair reversed-phase HPLC method can also be utilized. This involves adding an ion-pairing reagent, such as 1-hexanesulfonic acid sodium salt, to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the amine group of the analyte, enhancing its retention on the nonpolar stationary phase and improving the peak shape and resolution. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. Aromatic compounds are well-retained on reverse-phase columns, and the retention time can be adjusted by varying the amount of acetonitrile in the mobile phase. sielc.com

A representative, though not specific to this exact molecule, RP-HPLC method for aromatic amine isomers uses a C18 polaris column with a mobile phase of 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid sodium salt and methanol (65:35 v/v) at a flow rate of 1.0 mL/min and a column temperature of 25°C, with UV detection at 220 nm. researchgate.net

In cases where this compound is used in the synthesis of chiral drugs, it is essential to determine its enantiomeric purity. Chiral HPLC is the preferred method for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation.

There are several approaches to chiral separation in HPLC. chiralpedia.com One direct method involves the use of a column with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the separation of a broad range of chiral compounds, including amines and their derivatives. yakhak.org The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the differential retention of the enantiomers.

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com However, this method requires the availability of a suitable chiral derivatizing agent and may involve additional sample preparation steps. chiralpedia.com

For the analysis of chiral amines, a typical mobile phase in chiral HPLC might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol. yakhak.org The exact composition of the mobile phase is optimized to achieve the best separation. Validation of the chiral HPLC method is crucial and is performed in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). yakhak.org

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. openaccessjournals.com In the context of this compound analysis, GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis process, such as residual solvents. ijpsonline.com The presence of such impurities is a critical quality attribute, as they can be hazardous. ijpsonline.com

The principle of GC involves partitioning the analytes between a stationary phase and a mobile gas phase (the carrier gas). openaccessjournals.com The sample is vaporized and carried through a column by an inert gas like helium or nitrogen. youtube.com Compounds are separated based on their boiling points and their interactions with the stationary phase. youtube.com

For the analysis of volatile organic impurities in pharmaceuticals, headspace GC is often the preferred technique. thermofisher.com In this method, the sample is placed in a sealed vial and heated to allow the volatile impurities to partition into the gas phase (the headspace) above the sample. A portion of this gas is then injected into the GC system. This technique is particularly useful for analyzing trace levels of volatile compounds in a non-volatile matrix like this compound. thermofisher.com

The choice of the GC column and detector is critical for achieving the desired separation and sensitivity. A variety of columns with different stationary phases are available, and the selection depends on the specific impurities being targeted. researchgate.net The Flame Ionization Detector (FID) is a common detector used for the analysis of organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the impurities. researchgate.net

Spectrophotometric Methods for Concentration Determination

Spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light. For this compound, which contains an aromatic amine chromophore, UV-Visible spectrophotometry can be a straightforward and cost-effective method for determining its concentration in a solution.

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength, which corresponds to the maximum absorbance (λmax) of the compound. The concentration can then be calculated by comparing the absorbance to a calibration curve prepared from standard solutions of known concentrations.

For aromatic amines, spectrophotometric methods can also involve derivatization reactions to produce a colored product with a strong absorbance in the visible region. nih.gov For instance, aromatic amines can be determined by a diazotization-coupling reaction, which forms a colored azo dye that can be quantified spectrophotometrically. acs.org Another method involves the reaction of the amine with the Fe(III)-ferrozine complex, where the amine reduces Fe(III) to Fe(II), forming a violet-colored complex with ferrozine (B1204870) that can be measured at 562 nm. nih.gov Derivative spectrophotometry can also be employed to resolve overlapping spectra in mixtures of aromatic amines. nih.gov

Quality Control and Impurity Profiling

Quality control and impurity profiling are essential components of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. synthinkchemicals.comlongdom.org Impurity profiling involves the identification, quantification, and characterization of all potential impurities in a drug substance. synthinkchemicals.com These impurities can originate from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation products. synthinkchemicals.com

For this compound, a comprehensive impurity profile would be established using a combination of the analytical techniques described above. HPLC, particularly with a high-resolution mass spectrometer (LC-MS), is a powerful tool for separating and identifying non-volatile organic impurities. ijpsjournal.com GC-MS is used to identify and quantify volatile organic impurities and residual solvents. researchgate.net

The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. wisdomlib.org Any impurity present above the identification threshold (typically 0.1%) must be structurally characterized. ijpsjournal.com The process of impurity profiling is a critical part of the drug development and manufacturing process, ensuring that the final product meets the stringent quality and safety standards required by regulatory authorities. longdom.orgwisdomlib.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Principles

The current synthesis of Methyl 4-(4-aminophenyl)butanoate typically involves the reduction of 4-(4-nitro-phenyl)-butyric acid methyl ester. guidechem.com A common method utilizes hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethyl acetate. guidechem.com While effective, this approach presents opportunities for the integration of green chemistry principles to enhance sustainability and reduce environmental impact. nih.gov

Future research should focus on developing novel synthetic routes that are more environmentally benign. This could involve:

Catalytic Transfer Hydrogenation: Replacing gaseous hydrogen with safer and easier-to-handle hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst.

Electrochemical Reduction: Utilizing electrochemical methods to reduce the nitro group, which can minimize the use of hazardous reagents and operate at ambient temperatures.

Biocatalysis: Exploring the use of enzymes, such as nitroreductases, to perform the reduction under mild, aqueous conditions, offering high selectivity and reducing waste. nih.gov

Adhering to the principles of green chemistry, future synthetic strategies should aim for higher atom economy, the use of renewable feedstocks, and the elimination of toxic solvents and reagents. nih.gov Developing a one-pot synthesis from readily available precursors would also represent a significant advancement, reducing purification steps and minimizing waste generation. nih.gov

Advanced Material Science Applications

The bifunctional nature of this compound, possessing both an aromatic amine and an ester group, makes it an intriguing candidate for the synthesis of novel polymers and advanced materials. To date, its application in material science is a largely unexplored frontier.

Future investigations could explore its use as a monomer or a building block in polymer chemistry:

Polyamides and Polyimides: The primary amine group can react with dicarboxylic acids or their derivatives to form high-performance polyamides, potentially exhibiting unique thermal and mechanical properties. Similarly, it could be a precursor for synthesizing novel polyimides.

Epoxy Resins: The amine functionality can act as a curing agent for epoxy resins, potentially imparting improved flexibility and impact resistance due to the aliphatic chain.

Functional Coatings and Films: The molecule could be incorporated into surface coatings or thin films, where the amino group can provide sites for further functionalization or improve adhesion to substrates.

Research in this area would involve the synthesis and characterization of these new materials, evaluating their properties such as thermal stability, tensile strength, and chemical resistance to determine their suitability for applications in aerospace, electronics, and biomedical devices.

Expansion of Medicinal Chemistry Applications

The most prominent current use of this compound is as an intermediate in the synthesis of derivatives of chlorambucil (B1668637), an anti-cancer agent. chemicalbook.comcookechem.com This highlights its value as a scaffold in medicinal chemistry. However, its potential extends far beyond this single application. One promising area is its classification as a "Protein Degrader Building Block". calpaclab.com

Future medicinal chemistry research should focus on:

Scaffold for Novel Therapeutics: Systematically modifying the core structure of this compound to create libraries of new compounds for screening against a wide range of biological targets, including kinases, proteases, and nuclear receptors.

Development of PROTACs: Utilizing it as a building block for Proteolysis Targeting Chimeras (PROTACs). The molecule could be functionalized to bind to an E3 ubiquitin ligase, while another part of the PROTAC is designed to bind to a target protein, leading to its degradation.

Targeted Drug Delivery: The phenylbutanoate moiety has been explored for its ability to target specific tissues. Further research could optimize this property to deliver cytotoxic agents or other therapeutics more effectively to cancer cells, such as in chondrosarcoma, minimizing side effects. chemicalbook.com

Deeper Investigation into Biological Mechanisms of Action

While derivatives of this compound have shown biological activity, the mechanisms of action of the parent compound itself are not well understood. A deeper investigation is crucial for unlocking its full therapeutic potential and for the rational design of new drugs.

Future research should aim to:

Elucidate Molecular Targets: Employ techniques such as affinity chromatography and proteomics to identify the specific proteins and cellular pathways that this compound and its close analogs interact with.

Cellular and In Vivo Studies: Conduct comprehensive cell-based assays and studies in animal models to understand how the compound affects cellular processes like proliferation, apoptosis, and signaling cascades.

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs and systematically evaluate how changes in the chemical structure affect biological activity. This will provide invaluable information for designing more potent and selective compounds.

Computational Drug Design and Virtual Screening based on this compound

Computational methods are powerful tools for accelerating drug discovery and can be effectively applied to this compound. nih.gov These approaches can help prioritize synthetic efforts and provide insights into potential biological activities.

Future computational studies should include:

Fragment-Based Drug Design: Using the this compound structure as a starting fragment, computational methods can be used to "grow" or link it with other fragments to design novel molecules with high affinity for a specific biological target.

Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the known active derivatives of the compound. This model can then be used to screen large virtual libraries of compounds to identify new molecules with a high probability of having the desired biological activity. nih.gov

Molecular Docking and Dynamics Simulations: Performing docking studies to predict how this compound and its derivatives bind to the active sites of various target proteins. Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the binding thermodynamics. nih.gov

By pursuing these avenues of research, the scientific community can significantly expand the utility of this compound, transforming it from a simple synthetic intermediate into a versatile platform for innovation across multiple scientific disciplines.

常见问题

Q. What are the common synthetic routes for Methyl 4-(4-aminophenyl)butanoate?

The compound is typically synthesized via catalytic hydrogenation of its nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. This involves using palladium on carbon (Pd/C) as a catalyst under hydrogen gas in methanol. Alternative methods include iron-mediated reduction in hydrochloric acid. The nitro group (–NO₂) is reduced to an amine (–NH₂), with reaction progress monitored via TLC or HPLC .

Q. How is this compound characterized to confirm its structure?

Structural confirmation employs spectroscopic techniques:

Q. What solvents are suitable for this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and methanol but insoluble in water. Solubility in methanol facilitates reactions like esterification, while DMSO is preferred for NMR analysis due to its non-reactivity with the amino group .

Advanced Research Questions

Q. How can purification challenges due to by-products (e.g., unreacted nitro precursors) be addressed?

Column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–30% ethyl acetate) effectively separates the amine product from nitro precursors. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or comparative TLC Rf values .

Q. What strategies mitigate instability of the aromatic amine group during reactions?

The electron-donating –NH₂ group increases susceptibility to oxidation. Protection via acetylation (using acetic anhydride) forms a stable acetamide derivative. Deprotection post-reaction is achieved using aqueous HCl/ethanol .

Q. How do reaction conditions influence the yield of this compound during catalytic hydrogenation?

Key parameters:

Q. What analytical approaches resolve contradictions in stability studies under varying pH and temperature?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS identifies degradation products (e.g., hydrolyzed carboxylic acid). Discrepancies in degradation pathways are resolved via cross-validation using ¹H NMR and IR to confirm bond cleavage sites .

Q. How does the compound’s electronic structure influence its applicability in drug discovery?

The –NH₂ group enhances hydrogen-bonding potential, making it a candidate for targeting neurotransmitter receptors (e.g., GABA analogs). Computational studies (DFT) predict reactivity at the para position, guiding derivatization for bioactivity screening .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) during hydrogenation to prevent oxidation.

- Purity Criteria : Acceptable impurity thresholds for pharmacological studies are <0.5% (ICH guidelines), validated via GC-MS or LC-UV .

- Data Reproducibility : Report reaction parameters (catalyst type, solvent ratios) to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。